molecular formula C9H12ClN B1582737 N-Ethyl-4-chlorobenzylamine CAS No. 69957-83-1

N-Ethyl-4-chlorobenzylamine

Cat. No.: B1582737
CAS No.: 69957-83-1
M. Wt: 169.65 g/mol
InChI Key: DWQGKMSNZGJKJS-UHFFFAOYSA-N
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Description

N-Ethyl-4-chlorobenzylamine: is an organic compound with the molecular formula C₉H₁₂ClN. It is a derivative of benzylamine, where the benzyl group is substituted with an ethyl group and a chlorine atom at the para position. This compound is used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs the nucleophilic substitution method due to its simplicity and high yield. The reaction is scaled up in large reactors with controlled temperature and pressure to ensure optimal conversion rates .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-Ethyl-4-chlorobenzylamine is used as a building block in the synthesis of heterocycles and other complex organic molecules. It is also employed in the preparation of angiotensin receptor antagonists .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has been studied for its activity against certain receptors and enzymes .

Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. It serves as an intermediate in the production of various active ingredients .

Mechanism of Action

The mechanism of action of N-Ethyl-4-chlorobenzylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, altering their activity and leading to the desired biological effect. For instance, in the case of angiotensin receptor antagonists, it binds to the receptor and inhibits its activity, thereby regulating blood pressure.

Comparison with Similar Compounds

    Benzylamine: A simpler analogue without the ethyl and chlorine substitutions.

    N-Methyl-4-chlorobenzylamine: Similar structure but with a methyl group instead of an ethyl group.

    N-Ethylbenzylamine: Lacks the chlorine substitution.

Uniqueness: N-Ethyl-4-chlorobenzylamine is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the ethyl group influences its pharmacokinetic properties .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQGKMSNZGJKJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342306
Record name N-ETHYL-4-CHLOROBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69957-83-1
Record name N-ETHYL-4-CHLOROBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-chlorobenzaldehyde (1 eq.) in MeOH was added ethylamine 70% in water (10 eq.). The reaction was stirred for 15 h at 20° C. under argon then NaBH4 (2 eq.) was added. The reaction was stirred at 20° C. for 5 h. The reaction was quenched with water then acidified with aqueous HCl (2M). The aqueous layer was washed with EtOAc. The organic layer was discarded. Aqueous NaOH (2M) was then added to the aqueous layer until pH=10 and the crude was extracted twice with EtOAc. The organic layers were combined, dried over MgSO4, filtered and concentrated under reduced pressure to afford (4-chloro-benzyl)-ethyl-amine.
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Synthesis routes and methods II

Procedure details

N-(4-chlorobenzyl)acetamide (2.337 g, 12.726 mmol) was dissolved in THF (100 ml) and was cooled to zero degrees under argon atmosphere. (Methylthio)methane compound with borane (1:1) (2.417 g, 31.815 mmol) was added and the mixture was refluxed overnight at RT. HCl (15 ml, 10%) was gently added and was stirred overnight. The solvent was removed by evaporation. Diethyl ether (20 ml) was added and the product was extracted to the water phase by K2CO3 (3×15 ml). The aqueous phase was acidified by HCl (10 ml, 10%) and the product was extracted to the organic phase by EtOAc (3×15 ml). The organic phase was dried (MgSO4) and the solvent was removed by evaporation to give 0.938 g of N-(4-chlorobenzyl)-N-ethylamine (yield 43.4%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Ethyl-4-chlorobenzylamine
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